molecular formula C9H3N3O B12873286 Benzo[d]oxazole-2,5-dicarbonitrile

Benzo[d]oxazole-2,5-dicarbonitrile

Cat. No.: B12873286
M. Wt: 169.14 g/mol
InChI Key: MMIRVHYRYNWPDH-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic compound that features a benzene ring fused with an oxazole ring, with two cyano groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,5-dicarbonitrile typically involves the cyclization of ortho-aminophenol derivatives with suitable nitrile-containing reagents. One common method includes the reaction of 2-aminophenol with malononitrile under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazole-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in amino-substituted benzoxazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxazole ring, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Benzo[d]oxazole-2,5-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit the activity of specific kinases involved in cancer cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

    Benzo[d]oxazole: Lacks the cyano groups and has different chemical properties.

    2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of cyano groups, leading to different reactivity.

    2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole but with an ethoxy group.

Uniqueness: Benzo[d]oxazole-2,5-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

IUPAC Name

1,3-benzoxazole-2,5-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H

InChI Key

MMIRVHYRYNWPDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)C#N

Origin of Product

United States

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